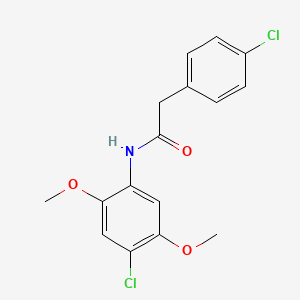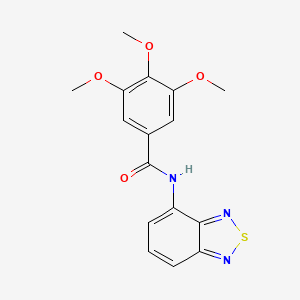
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate, also known as MDMP, is a synthetic compound that belongs to the pyrrole class of organic compounds. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is a subtype of the serotonin receptor family. The compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
科学的研究の応用
Antimicrobial Agents
A study focused on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their antimicrobial activities. These compounds were synthesized via a series of reactions including cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. The antimicrobial screening showed that these derivatives possess good antibacterial and antifungal activity, attributed to the heterocyclic ring structure. The presence of a methoxy group further increased their activity, presenting them as significant antimicrobial agents with an easy work-up procedure and minimal side product formation (Hublikar et al., 2019).
Chemical Reactivity and Material Properties
Another aspect of scientific research involves understanding the reactivity and potential material applications of pyrrole derivatives. For instance, the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) through combined experimental and theoretical approaches, including spectroscopic techniques and DFT analyses. This study revealed significant insights into the compound’s dimer formation in the solid state, binding energy, hydrogen bonding, and non-linear optical (NLO) properties, indicating its potential as a material for NLO applications (Singh, Rawat, & Sahu, 2014).
Electropolymerization and Electrochemical Properties
Research into the electropolymerization and electrochemical properties of aromatic pyrrole derivatives has shown that self-assembled monolayers of these compounds on gold can improve the properties of (co)polymerized poly(pyrrole) layers. This includes studies on the electrochemical behavior of dissolved molecules and their monolayers before copolymerization with pyrrole, aiming to enhance the surface smoothness and homogeneity of the poly(pyrrole) films. Such investigations have implications for the development of advanced materials with improved conductivity and reduced capacity at the metal/polymer interface (Schneider et al., 2017).
Molecular Structure and Spectroscopic Analysis
The synthesis and structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its properties were evaluated through quantum chemical calculations, including DFT and AIM theories. This study provided valuable information on the compound’s exothermic and spontaneous formation, dimer formation through hydrogen bonding, and the significance of such interactions for the stability and reactivity of the molecule (Singh et al., 2013).
特性
IUPAC Name |
methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-7-12(8-6-9)13-10(2)16-11(3)14(13)15(17)18-4/h5-8,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFVCLDHXMFUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=C2C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[2-(methylthio)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5588340.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)